Critical Data Gap: No Publicly Available, Verifiable Differential Quantitative Data Found for This Exact Compound
An exhaustive search of primary research papers, patents, and authoritative databases (excluding the prohibited vendor sites) returned no direct, quantitative, comparator-based evidence for 3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (CAS 1797661-64-3). While the compound is listed in chemical vendor catalogs as a research reagent, no specific bioactivity data (IC₅₀, Kᵢ, etc.) for this exact molecule against any defined target could be identified in the permitted literature [1]. A BindingDB entry (BDBM50603823, CHEMBL5188747) reports an IC₅₀ of 80,000 nM for a structurally related but distinct compound against PDE4D2, but this data cannot be directly attributed to the target compound [2]. The closest relevant comparator data comes from the 2018 Gaonkar et al. study on 4-methyl-6-morpholinopyrimidine derivatives, where lead compounds 4c and 5h showed HeLa IC₅₀ values of 5.88 μM and NCI-H460 IC₅₀ of 6.11 μM, respectively, but the target compound was not among the derivatives tested [3].
| Evidence Dimension | In vitro anticancer activity (HeLa cell line) |
|---|---|
| Target Compound Data | No data available for this exact compound |
| Comparator Or Baseline | Compounds 4c and 5h (structurally related 4-methyl-6-morpholinopyrimidine derivatives from the same study): HeLa IC₅₀ = 5.88 ± 1.22 μM and 6.11 ± 2.12 μM, respectively |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | MTT assay, 48-hour treatment, HeLa cervical cancer cell line |
Why This Matters
This evidence gap means a scientific user cannot currently make a data-driven procurement decision for this compound over an analog; any selection must be based on structural hypothesis rather than proven, differentiated activity.
- [1] Kuujia.com. Cas no 1797661-64-3 (3-methoxy-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide). Product page. Retrieved 2026-05-09. View Source
- [2] BindingDB. BDBM50603823, CHEMBL5188747. Entry for a PDE4D2 inhibitor. Retrieved 2026-05-09. View Source
- [3] Gaonkar, S., et al. Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. New J. Chem., 2018, 42, 2790-2803. View Source
